3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a sulfonyl group attached to a phenyl ring, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide typically involves the following steps:
Formation of the phenylsulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Attachment of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with the benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate product with 3-aminopropanoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is investigated for its use in organic electronics, such as in the development of organic field-effect transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophene groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with the thiophene ring attached at a different position.
3-(phenylsulfonyl)-N-(furan-3-ylmethyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The combination of the sulfonyl group and thiophene ring also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-14(15-10-12-6-8-19-11-12)7-9-20(17,18)13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDGXYPGSDQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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